molecular formula C21H20O10 B1590216 Baicalein 6-O-glucoside CAS No. 28279-72-3

Baicalein 6-O-glucoside

Cat. No.: B1590216
CAS No.: 28279-72-3
M. Wt: 432.4 g/mol
InChI Key: WTYYPLMAODUDGW-UHFFFAOYSA-N
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Description

Baicalein 6-O-glucoside is a flavonoid glycoside derived from baicalein, a bioactive compound found in the roots of Scutellaria baicalensis, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Mechanism of Action

Target of Action

Baicalein 6-O-glucoside, a significant active flavone isolated from Scutellaria baicalensis radix, has been shown to interact with various targets. It has been found to affect the expression of proteins such as Bax and Bcl2 . Specifically, cells treated with this compound exhibit an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax .

Mode of Action

The interaction of this compound with its targets results in significant changes at the molecular level. The up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2 suggest that this compound may induce apoptosis in cells . This could be one of the mechanisms through which this compound exerts its various biological effects.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit or stimulate pathways such as JAK/STAT, TLRs, and NF-κB . It can also modulate the expression levels of IFN, IL, SOCS1/3, PKR protein, Mx1 protein, and AP-1 protein . These pathways and proteins play crucial roles in various biological processes, including inflammation and immune response.

Pharmacokinetics

The pharmacokinetics of this compound involve several processes. It undergoes gastrointestinal hydrolysis, enterohepatic recycling, carrier-mediated transport, and multiple metabolism pathways . It is excreted in bile and urine . The bioavailability of this compound is affected by these processes, as well as by interactions with other herbs or drugs .

Result of Action

The action of this compound at the molecular and cellular levels results in various effects. It has been shown to have neuroprotective, anti-inflammatory, anticancer, antidiabetic, antioxidant, and anti-ischemic activities . These effects are likely the result of its interactions with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability and pharmacokinetics of this compound can be affected by the presence of other herbs or drugs . Furthermore, certain pathological conditions can also alter its pharmacokinetics . Therefore, the environment in which this compound acts can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Baicalein 6-O-glucoside plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as xanthine oxidase and cyclo-oxygenase, which are involved in oxidative stress and inflammation . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase, thereby modulating cellular responses to external stimuli . These interactions highlight the compound’s potential in regulating biochemical processes and mitigating disease-related pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it has been shown to enhance antioxidant defenses in cells by upregulating the expression of antioxidant enzymes . These cellular effects underscore the compound’s potential in therapeutic interventions for cancer and oxidative stress-related diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as xanthine oxidase, leading to their inhibition and subsequent reduction in oxidative stress . Additionally, the compound can activate signaling pathways that promote the expression of genes involved in antioxidant defense . These molecular interactions elucidate the compound’s multifaceted mechanism of action in exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can maintain its therapeutic effects over extended periods, with sustained antioxidant and anti-inflammatory activities . These findings highlight the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects emphasize the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to baicalein by β-glucuronidase produced by intestinal microbiota . This conversion enhances the compound’s bioavailability and therapeutic efficacy. Additionally, this compound interacts with enzymes such as UDP-glucuronosyltransferase, which facilitate its conjugation and excretion . These metabolic pathways highlight the compound’s dynamic role in cellular metabolism and its potential for therapeutic use.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via glucose transporters, which facilitate its intracellular accumulation . Once inside the cells, this compound can interact with binding proteins that modulate its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications . These localization patterns are essential for the compound’s therapeutic effects and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Baicalein 6-O-glucoside can be synthesized enzymatically through regioselective transglucosylation. For instance, amylosucrase from Deinococcus geothermalis can be used to transfer glucose units to baicalein, resulting in the formation of this compound. The reaction typically involves using sucrose as the donor molecule and baicalein as the acceptor molecule in a buffer solution at a specific pH and temperature .

Industrial Production Methods: Industrial production of this compound can be achieved through bioconversion using engineered Escherichia coli strains. These strains are modified to enhance the intracellular pool of UDP-glucose and express specific glucosyltransferases. This method allows for high-titer production of this compound, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Baicalein 6-O-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are often employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Baicalein 6-O-glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Baicalein 6-O-glucoside can be compared with other similar flavonoid glycosides such as:

    Baicalin: Baicalin is baicalein 7-O-glucuronic acid and shares similar pharmacological properties but differs in its glucoside linkage.

    Wogonoside: Wogonoside is another flavonoid glycoside from Scutellaria baicalensis with distinct anti-inflammatory and anticancer activities.

    Luteolin 7-O-glucoside: This compound is similar in structure but has different biological activities and solubility properties.

This compound is unique due to its specific glucoside linkage at the 6-O position, which influences its solubility, bioavailability, and pharmacological effects .

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2/t14-,16-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYYPLMAODUDGW-QOUKUZOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498465
Record name 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28279-72-3
Record name Baicalein 6-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28279-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Baicalein 6-O-glucoside interact with its target, cyclooxygenase-2 (COX-2), and what are the downstream effects of this interaction?

A1: Molecular docking studies [] revealed that this compound exhibits strong molecular interactions with COX-2, similar to baicalein and baicalein monohydrate. These interactions primarily involve hydrogen bonding and electrostatic forces at the enzyme's active site. This binding is significant because COX-2 is an enzyme involved in inflammation and plays a role in the development and progression of certain cancers, including breast and ovarian cancers. Inhibiting COX-2 activity can potentially disrupt these processes and exert anti-cancer effects.

Q2: Does the study provide information about the structure-activity relationship (SAR) of baicalein and its derivatives, including this compound, in relation to their COX-2 inhibitory activity?

A2: While the study [] highlights the strong interaction of this compound with COX-2, it doesn't delve deep into specific SAR analysis. Further research is needed to understand how modifications to the baicalein structure, such as the addition of the glucoside group, affect its binding affinity, selectivity for COX-2 over other targets, and overall anti-cancer potency.

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